molecular formula C12H13BrN2S B2502225 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole CAS No. 1207038-69-4

5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole

Cat. No. B2502225
CAS RN: 1207038-69-4
M. Wt: 297.21
InChI Key: MGJWIWYPXKWOOP-UHFFFAOYSA-N
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Description

The compound "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole" is a structurally novel molecule that is likely to possess interesting biological activity due to the presence of an imidazole ring, which is a common motif in many pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, related compounds with bromophenyl and imidazole groups have been synthesized and studied for various properties and potential applications.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions that may include catalysis, oxidation, and cycloaddition reactions. For instance, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was achieved using 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate through a Debus cycloaddition reaction, with an optimized yield of 92.3% . Although the exact synthesis of "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole" is not detailed, similar synthetic strategies could be employed, with modifications to incorporate the ethylthio and methyl groups at the appropriate positions on the imidazole ring.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various techniques such as IR, Mass, NMR, and X-ray diffraction. For example, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was elucidated using these methods, and the stability and charge transfer within the compound were explained by frontier molecular orbital calculations . The molecular electrostatic surface analysis indicated that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could be a feature of "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole" as well .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements and cyclization. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, produced imidazo[1,2-a]pyridines and indoles, depending on the substituents present . The reactivity of "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole" could similarly be influenced by its substituents, potentially leading to a variety of reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the crystal structure analysis of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole revealed the presence of various intermolecular interactions, such as Br...N, S...O, and Br...Br contacts, which contribute to the stability of the crystal structure . Theoretical charge density analysis and Hirshfeld surface analysis are useful tools for understanding these interactions. The properties of "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole" would likely be influenced by similar intermolecular forces, which could be studied using these analytical techniques.

Scientific Research Applications

Multifunctional Mononuclear Complexes

Research on bisthienylethenes containing N,O-donor binding sites has led to the synthesis of multifunctional mononuclear complexes that exhibit slow magnetic relaxation and photochromic behavior. These complexes, synthesized using a related structure, have shown distinct magnetic behaviors and could change color upon irradiation, indicating potential applications in materials science and information storage technologies (Cao, Wei, Li, & Gu, 2015).

Synthetic Applications in Cyclisation Reactions

Aryl radical building blocks, including structures related to "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole," have been utilized in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles (such as imidazoles, pyrroles, indoles, and pyrazoles), showcasing the compound's utility in creating complex organic structures for pharmaceuticals and materials science (Allin et al., 2005).

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted synthesis techniques have been employed to create imidazo[2,1-b]thiazole derivatives, demonstrating the compound's role in the efficient and green synthesis of new chemical entities. These derivatives have been explored for their antimicrobial, antimalarial, and antitubercular activities, indicating potential applications in drug discovery and development (Vekariya et al., 2017).

Anion Exchange Membrane for Alkaline Fuel Cells

Research into poly(arylene ether sulfone) containing bulky imidazole groups has led to the development of a stable anion exchange membrane based on imidazolium salt, designed for alkaline fuel cells. This application demonstrates the compound's contribution to advancements in energy technology and the development of more efficient and durable fuel cell membranes (Yang et al., 2014).

properties

IUPAC Name

5-(4-bromophenyl)-2-ethylsulfanyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2S/c1-3-16-12-14-8-11(15(12)2)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJWIWYPXKWOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole

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